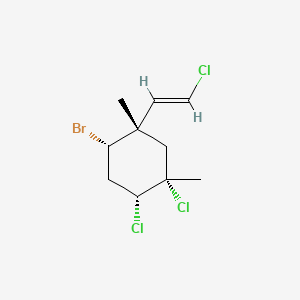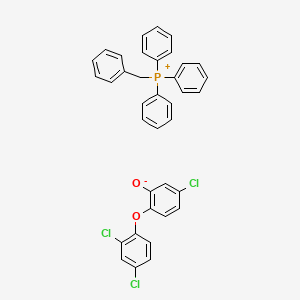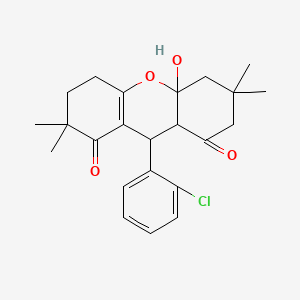
N-((5-Bromo-1H-indol-3-yl)oxoacetyl)-DL-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5650921 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. It is known for its specific interactions and reactivity, which have been explored in numerous research studies.
Preparation Methods
The synthesis of BRN 5650921 involves several steps, each requiring precise conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of reactions, often involving halogenation or nitration, to form the core structure of BRN 5650921.
Intermediate Steps: These may include cyclization, reduction, or other modifications to refine the structure.
Final Assembly: The final product is obtained through purification processes such as crystallization or chromatography.
Industrial production methods for BRN 5650921 are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and continuous processing techniques.
Chemical Reactions Analysis
BRN 5650921 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRN 5650921 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules.
Biology: Studies have explored its interactions with biological molecules, making it valuable in biochemical research.
Medicine: Research has investigated its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of various materials and chemicals, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism of action of BRN 5650921 involves its interaction with specific molecular targets. These interactions can activate or inhibit certain pathways, leading to various effects. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or chemical reactions.
Properties
CAS No. |
97500-78-2 |
|---|---|
Molecular Formula |
C35H46BrN3O3 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
2-[[1-(5-bromo-1H-indol-3-yl)-16-oxohexadecyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C35H46BrN3O3/c36-27-19-20-32-29(23-27)30(25-38-32)33(18-12-10-8-6-4-2-1-3-5-7-9-11-15-21-40)39-34(35(41)42)22-26-24-37-31-17-14-13-16-28(26)31/h13-14,16-17,19-21,23-25,33-34,37-39H,1-12,15,18,22H2,(H,41,42) |
InChI Key |
PSJAUUGSUMPHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(CCCCCCCCCCCCCCC=O)C3=CNC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






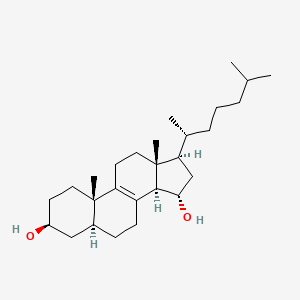
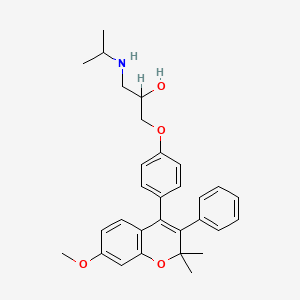

![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)
